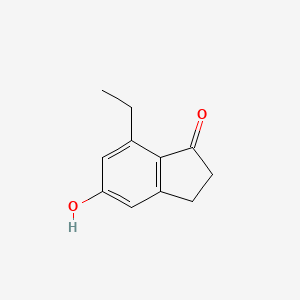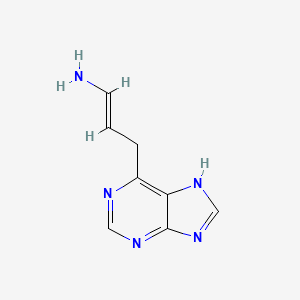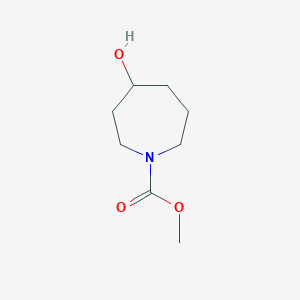
Methyl 4-hydroxyazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Hydroxyazépane-1-carboxylate de méthyle est un composé chimique qui appartient à la classe des dérivés d'azépane. Les azépanes sont des composés hétérocycliques à sept chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Hydroxyazépane-1-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du 4-hydroxyazépane avec le chloroformiate de méthyle en milieu basique. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-Hydroxyazépane-1-carboxylate de méthyle peut être mise à l'échelle en optimisant les conditions réactionnelles. Des réacteurs à flux continu peuvent être utilisés pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés peut également aider à surveiller et à contrôler les paramètres réactionnels, conduisant à une production plus efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Hydroxyazépane-1-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent être utilisés pour convertir le groupe hydroxyle en groupe partant, facilitant les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone ou un aldéhyde, tandis que la réduction du groupe ester peut produire un alcool.
Applications de la recherche scientifique
Le 4-Hydroxyazépane-1-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Le composé peut être utilisé dans la production de polymères et d'autres matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-Hydroxyazépane-1-carboxylate de méthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier, mais la structure du composé lui permet de s'engager dans des liaisons hydrogène, des interactions hydrophobes et d'autres interactions non covalentes avec ses cibles.
Applications De Recherche Scientifique
Methyl 4-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxyazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxyhexanoate de méthyle : Structure similaire mais avec un cycle à six chaînons.
4-Hydroxyheptanoate de méthyle : Structure similaire mais avec un cycle à sept chaînons sans azote.
4-Hydroxyazépane-1-sulfonate de méthyle : Structure similaire mais avec un groupe sulfonate au lieu d'un groupe carboxylate.
Unicité
Le 4-Hydroxyazépane-1-carboxylate de méthyle est unique en raison de la présence à la fois d'un groupe hydroxyle et d'un groupe ester dans un cycle à sept chaînons contenant de l'azote. Cette combinaison de groupes fonctionnels et de structure cyclique offre une réactivité chimique distincte et un potentiel pour des applications diverses dans divers domaines.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl 4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h7,10H,2-6H2,1H3 |
Clé InChI |
NLMSVDQWDIMGMF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


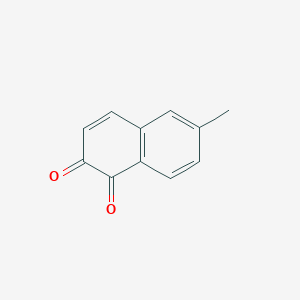
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

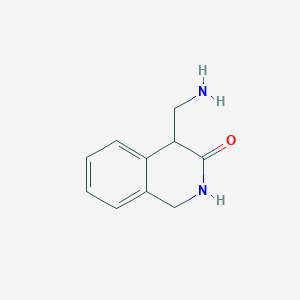
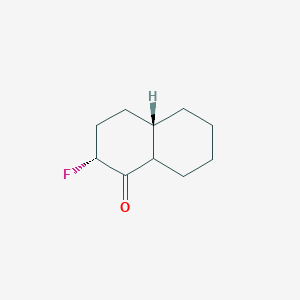
![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
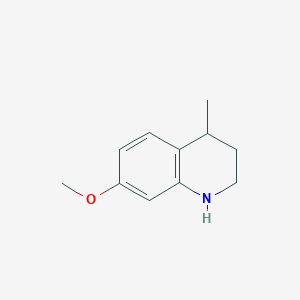
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
